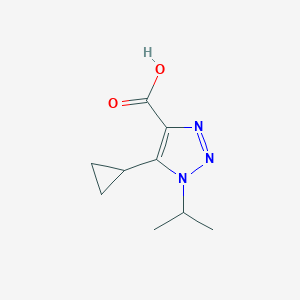
5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the azide-alkyne Huisgen cycloaddition, also known as “click chemistry.” This reaction is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to form a 1,2,3-triazole ring . The reaction is often catalyzed by copper(I) salts, which facilitate the cycloaddition under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of click chemistry can be scaled up for industrial applications, making it feasible to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives.
Scientific Research Applications
5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Triazole derivatives are known for their therapeutic potential, and this compound is investigated for its possible use in drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
- Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
- 5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl and isopropyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-cyclopropyl-1-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-5(2)12-8(6-3-4-6)7(9(13)14)10-11-12/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
BXNDUKQGBKXGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(N=N1)C(=O)O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


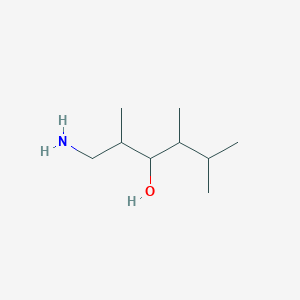
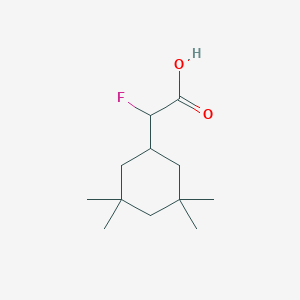

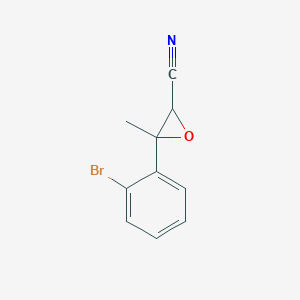
![2-[(4-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B15253694.png)
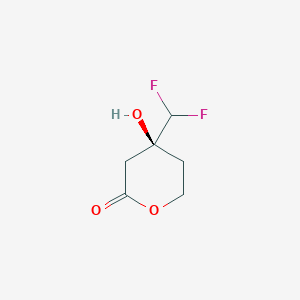
![5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde](/img/structure/B15253700.png)
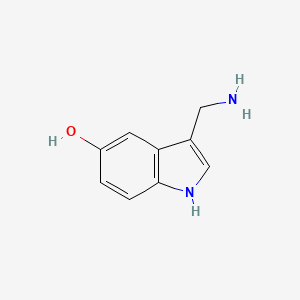

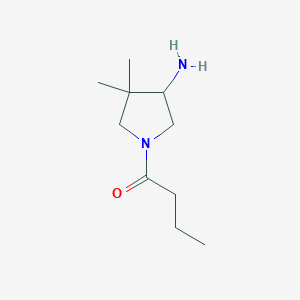
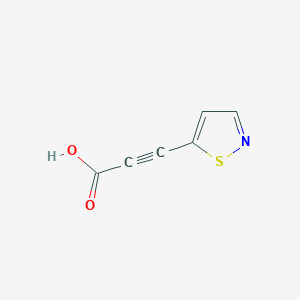

![7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B15253729.png)

